Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has been explored for its potential in antimicrobial and anticancer applications. A study demonstrated that certain derivatives synthesized from this compound exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Compound Synthesis
This compound is also used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the creation of thieno[2,3-c]pyrazoles and related heterocycles, which are significant in medicinal chemistry (Haider, Farghaly, Al-Mekhlafi, & El-Kashef, 2005).
Pharmacological Research
In pharmacological research, derivatives of this chemical have been investigated for their potential as CB1 receptor antagonists. One study reported the synthesis of a biaryl pyrazole sulfonamide derivative and examined its pharmacological properties (Srivastava et al., 2008).
Crystallography and Structural Chemistry
The compound is significant in crystallography and structural chemistry, where its derivatives have been structurally characterized. This includes investigations into their molecular structures and supramolecular assembly, which are crucial for understanding the compound's chemical behavior (Cuartas et al., 2017).
Dye and Pigment Synthesis
It has applications in dye and pigment synthesis as well. A study explored the use of a related compound in the production of carboxylic pyrazolone based mono-/bi-heterocyclic dyes, demonstrating the versatility of this chemical class in creating various dyes and pigments (Tao, Zhao, Wang, Qian, & Huang, 2019).
Fluorescent Molecule Synthesis
Additionally, this compound has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which can serve as attractive fluorophores due to their many binding sites and strong fluorescence intensity (Wu et al., 2006).
Mechanism of Action
Target of Action
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a complex compound with potential antimicrobial activities . The primary targets of this compound are microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . These targets play crucial roles in various infectious diseases.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. This leads to disruption of vital processes within the microbes, ultimately causing their death or inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways within the microbial cells. It is suggested that the compound’s efficacy is enhanced when the para position on the N-methyl aniline ring is substituted with a methyl and chloro group . This modification appears to improve the compound’s antibacterial potential .
Pharmacokinetics
An adme analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
The result of the compound’s action is the inhibition of microbial growth or the death of the microbes . This leads to a reduction in the severity of the infectious disease caused by these microbes. The compound has shown moderate to excellent activity against the tested strains .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives bearing a free amino group can provide useful ligands for receptors or enzymes . This suggests that Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is known that certain pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIUVAYAFAKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.